6alpha-9-Difluoroprednisolone-17-Carboxylate
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Overview
Description
6alpha-9-Difluoroprednisolone-17-Carboxylate is a synthetic glucocorticoid compound with the molecular formula C20H24F2O5 and a molecular weight of 382.4 g/mol . It is a derivative of prednisolone, modified to enhance its pharmacological properties. This compound is primarily used in scientific research to study its effects on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-9-Difluoroprednisolone-17-Carboxylate involves multiple steps, starting from prednisolone. The key steps include fluorination at the 6 and 9 positions and carboxylation at the 17 position. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and carboxylating agents like carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6alpha-9-Difluoroprednisolone-17-Carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6alpha-9-Difluoroprednisolone-17-Ketone, while reduction can produce 6alpha-9-Difluoroprednisolone-17-Hydroxy .
Scientific Research Applications
6alpha-9-Difluoroprednisolone-17-Carboxylate is widely used in scientific research due to its potent glucocorticoid activity. Some of its applications include:
Chemistry: Used as a reference standard for analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Used in the development of new glucocorticoid drugs and formulations.
Mechanism of Action
The mechanism of action of 6alpha-9-Difluoroprednisolone-17-Carboxylate involves binding to glucocorticoid receptors in the cytoplasm. This binding triggers a conformational change, allowing the receptor-ligand complex to translocate to the nucleus. Once in the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This results in anti-inflammatory, immunosuppressive, and metabolic effects .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A glucocorticoid used to treat various inflammatory and autoimmune conditions.
Dexamethasone: A more potent glucocorticoid with similar applications.
Betamethasone: Another potent glucocorticoid used in similar therapeutic contexts.
Uniqueness
6alpha-9-Difluoroprednisolone-17-Carboxylate is unique due to its enhanced glucocorticoid activity and stability, making it a valuable tool in research and potential therapeutic applications. Its fluorinated structure provides increased resistance to metabolic degradation, resulting in prolonged activity compared to non-fluorinated analogs .
Properties
IUPAC Name |
6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2O5/c1-17-5-3-10(23)7-13(17)14(21)8-12-11-4-6-19(27,16(25)26)18(11,2)9-15(24)20(12,17)22/h3,5,7,11-12,14-15,24,27H,4,6,8-9H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRKIMGGKCPNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)O)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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